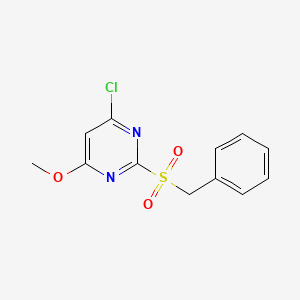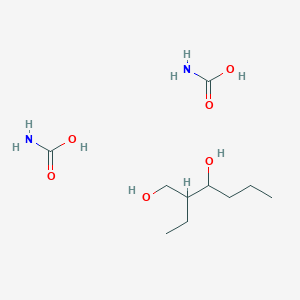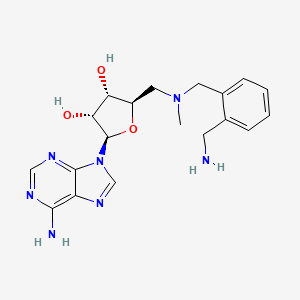
Propan-2-yl N,N,N',N'-tetramethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphorodiamidate group, which is bonded to an isopropyl group and four methyl groups. It is used in various scientific research fields due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of isopropyl alcohol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also minimizes the risk of exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various alkyl or aryl phosphorodiamidates.
Aplicaciones Científicas De Investigación
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triisopropylamine: Another tertiary amine with similar steric hindrance properties.
N,N-Dimethylphosphorodiamidate: A related compound with different alkyl groups attached to the phosphorodiamidate moiety.
Uniqueness
Propan-2-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Propiedades
Número CAS |
120551-42-0 |
|---|---|
Fórmula molecular |
C7H19N2O2P |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
N-[dimethylamino(propan-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h7H,1-6H3 |
Clave InChI |
RSSGUTSRBJSDCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



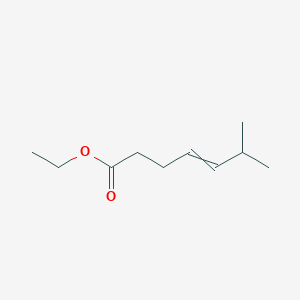


![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
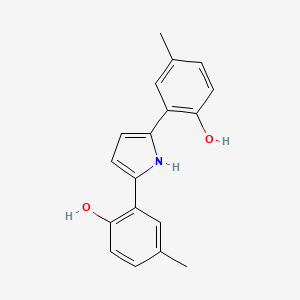


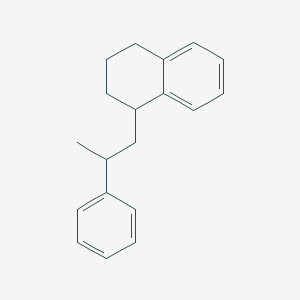
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
